An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate
Introduction
Methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate is a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. The unique combination of a substituted pyrazole ring linked to a methyl benzoate moiety suggests a rich and complex physicochemical profile that warrants thorough investigation. Pyrazole derivatives are known to exhibit a wide range of biological activities, making this compound a person of interest for drug discovery programs.[1] This guide provides a comprehensive overview of the essential physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and offers expert insights into the interpretation of the resulting data. As a new chemical entity, empirical data for this specific molecule is not yet prevalent in the public domain. Therefore, this document serves as both a repository of predicted characteristics based on analogous structures and a practical manual for researchers aiming to perform its full characterization.
Molecular Structure and Key Features
The foundational step in characterizing any compound is a thorough understanding of its molecular structure.
Caption: Molecular structure of methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate.
The structure reveals several key features that will dictate its properties:
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Aromatic Systems: The presence of both a pyrazole and a benzene ring suggests potential for π-π stacking interactions and indicates that the compound will exhibit strong UV absorbance.
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Ester Group: The methyl benzoate moiety introduces a polar ester group, which will influence solubility and can serve as a hydrogen bond acceptor.
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Chlorine Substituent: The electron-withdrawing chlorine atom on the pyrazole ring will impact the electron density of the ring system, potentially affecting its reactivity and pKa.
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Methylene Bridge: The flexible methylene linker between the two ring systems allows for conformational flexibility.
Predicted Physicochemical Properties
While experimental data is not available, we can estimate key properties based on the closely related analog, methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate (CAS 312310-09-1).[2]
| Property | Predicted Value/Range | Basis for Prediction & Experimental Insight |
| Molecular Formula | C₁₂H₁₁ClN₂O₂ | Based on structural analysis. |
| Molecular Weight | 250.68 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Most similar small organic molecules with comparable complexity are solids at room temperature. |
| Melting Point | 80 - 120 °C | This is a broad estimation. The melting point will be highly dependent on the crystal lattice energy. The bromo-analog will likely have a slightly higher melting point due to stronger intermolecular forces. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). Poorly soluble in water. | The ester and pyrazole nitrogen atoms provide some polarity, but the overall structure is dominated by nonpolar aromatic rings. This is typical for drug-like small molecules. |
| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | This is an estimate based on the presence of two aromatic rings and a halogen. A higher logP indicates greater lipophilicity, which is a critical parameter for drug absorption and distribution. |
| pKa | 1.5 - 2.5 (for the pyrazole ring) | The pyrazole ring is weakly basic. The presence of the electron-withdrawing chlorine atom is expected to decrease the basicity (lower the pKa) compared to an unsubstituted pyrazole. |
Experimental Characterization Protocols
To empirically determine the properties of this compound, a systematic application of standard analytical techniques is required.
Workflow for Physicochemical Characterization
Caption: Experimental workflow for the characterization of a novel compound.
Structural Verification: NMR and Mass Spectrometry
Expertise & Experience: Before any other property is measured, it is imperative to confirm that the synthesized compound has the correct structure and is of high purity. A combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) provides an unambiguous structural assignment.
Protocol for NMR Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; the compound must be fully soluble to obtain high-resolution spectra.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Expected Signals:
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A singlet for the methyl ester protons (~3.9 ppm).
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A singlet for the methylene bridge protons (~5.4 ppm).
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Doublets for the para-substituted benzene ring protons (~7.4 and 8.1 ppm).
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Two singlets for the non-equivalent pyrazole ring protons.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled carbon spectrum.
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Expected Signals:
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A signal for the methyl ester carbon (~52 ppm).
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A signal for the methylene bridge carbon.
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Signals for the carbons of the benzene and pyrazole rings in the aromatic region (110-150 ppm).
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A signal for the ester carbonyl carbon (~166 ppm).
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Data Analysis: Integrate the proton signals to confirm the relative number of protons in each environment. Compare the observed chemical shifts to those predicted by NMR simulation software or by comparison to analogous structures.[3]
Protocol for High-Resolution Mass Spectrometry (HRMS):
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Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.[4]
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Instrumentation: Use a mass spectrometer capable of high-resolution measurements, such as a Q-TOF or Orbitrap, with an electrospray ionization (ESI) source.[4]
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Acquisition:
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Infuse the sample into the ESI source in positive ion mode.
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Scan for the protonated molecule [M+H]⁺.
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Data Analysis:
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The expected exact mass for [C₁₂H₁₁ClN₂O₂ + H]⁺ is 251.0587.
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Confirm that the measured mass is within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass.
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Analyze the isotopic pattern, which should show a characteristic ~3:1 ratio for the [M+H]⁺ and [M+2+H]⁺ peaks due to the presence of the chlorine-35 and chlorine-37 isotopes.
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Purity Determination: High-Performance Liquid Chromatography (HPLC)
Trustworthiness: A purity value of >95% is typically required for a compound to be used in biological assays or for accurate physicochemical measurements. HPLC is the gold standard for this determination.
Protocol for HPLC Analysis:
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System Preparation: Use a reverse-phase C18 column. The mobile phase will typically be a gradient of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
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Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of ~1 mg/mL.
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Method Development:
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Start with a broad gradient (e.g., 5% to 95% organic solvent over 20 minutes) to determine the approximate retention time of the compound.
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Optimize the gradient to ensure good separation of the main peak from any impurities.
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Analysis:
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Inject a small volume (e.g., 5-10 µL) of the sample solution.
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Monitor the elution using a UV detector, selecting a wavelength where the compound has strong absorbance (likely around 254 nm).
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The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.
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Determination of Key Physicochemical Properties
Melting Point:
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Protocol: Use a calibrated melting point apparatus. Place a small amount of the dry, crystalline solid into a capillary tube. Heat the sample slowly (1-2 °C/min) near the expected melting point and record the temperature range from the first appearance of liquid to the complete melting of the solid. A sharp melting range (e.g., < 2 °C) is indicative of high purity.
Solubility:
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Protocol (Thermodynamic Solubility):
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Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline).
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Shake the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
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Filter the suspension to remove the undissolved solid.
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Determine the concentration of the compound in the filtrate using a calibrated HPLC-UV method.
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logP (Shake-Flask Method):
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Protocol:
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Prepare a solution of the compound in the solvent in which it is more soluble (likely n-octanol).
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Add an equal volume of the second solvent (water).
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Shake the mixture vigorously to allow for partitioning of the compound between the two phases.
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Centrifuge the mixture to ensure complete separation of the two layers.
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Carefully remove a sample from each layer and determine the concentration of the compound in both the n-octanol and water phases using HPLC-UV.
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The logP is calculated as the base-10 logarithm of the ratio of the concentration in n-octanol to the concentration in water.
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Conclusion
Methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate is a compound of significant interest, but its properties are not yet documented in the scientific literature. This guide provides a robust framework for its comprehensive physicochemical characterization. By following the detailed protocols outlined herein, researchers can generate the high-quality, reliable data necessary to advance the study of this novel molecule. The combination of predictive analysis based on close analogs and rigorous experimental validation represents the cornerstone of modern chemical research and development.
References
- RSC. (n.d.). Spectroscopic data for related benzoate compounds.
- Echemi. (n.d.). methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate.
- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Analysis of Ethyl 4-(1H-pyrazol-1-yl)benzoate.
- Kumar, A., & Akanksha. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 4(3), 186-195.
